5-HT₁A Full Agonism Distinguishes Pardoprunox from All Marketed Dopamine Agonists
Pardoprunox uniquely combines D₂/D₃ partial agonism with full 5-HT₁A receptor agonism, a dual profile not present in any marketed dopamine agonist. At the 5-HT₁A receptor, pardoprunox exhibits pKi = 8.5 with full intrinsic activity (IA = 100%) [1]. In contrast, pramipexole, ropinirole, and rotigotine demonstrate negligible affinity for 5-HT₁A receptors [2]. Ropinirole specifically has 'almost no affinity for serotonergic receptors' [3]. This functional 5-HT₁A agonism is hypothesized to confer anti-dyskinetic activity and modulation of neuropsychiatric symptoms [4].
| Evidence Dimension | 5-HT₁A receptor binding affinity and intrinsic activity |
|---|---|
| Target Compound Data | pKi = 8.5; IA = 100% (full agonist) |
| Comparator Or Baseline | Pramipexole / Ropinirole / Rotigotine: negligible or no measurable affinity for 5-HT₁A |
| Quantified Difference | >100-fold difference in 5-HT₁A engagement |
| Conditions | Radioligand binding assays; functional [³⁵S]GTPγS binding assays |
Why This Matters
Selection of pardoprunox is mandatory when experimental or therapeutic protocols require concomitant 5-HT₁A receptor activation alongside dopaminergic modulation.
- [1] Ace Therapeutics. Pardoprunox HCl Receptor Binding Profile Datasheet. View Source
- [2] Wood M, Dubois V, Scheller D, Gillard M. The complex molecular pharmacology of the dopamine D₂ receptor: Implications for pramipexole, ropinirole, and rotigotine. Pharmacol Ther. 2023;245:108392. View Source
- [3] PMC Table 2: Comparative Pharmacology of Dopamine Agonists. Ropinirole PR prescribing information. View Source
- [4] Jones CA, Johnston LC, Jackson MJ, et al. An in vivo pharmacological evaluation of pardoprunox (SLV308). Eur Neuropsychopharmacol. 2010 Aug;20(8):582-93. View Source
